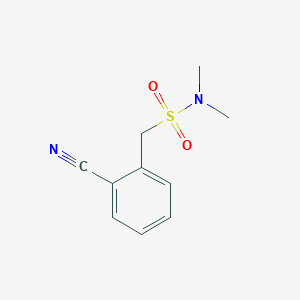

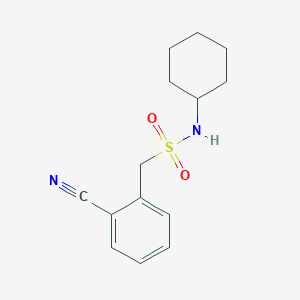

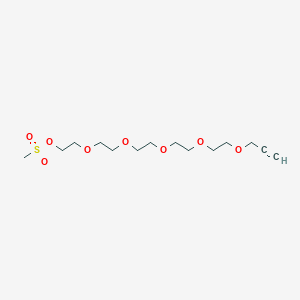

![molecular formula C13H11FN2O2 B3075846 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid CAS No. 1036531-44-8](/img/structure/B3075846.png)

2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for a related compound, 2-[(4-fluoro-2-methylphenyl)amino]acetonitrile, is 1S/C9H9FN2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,12H,5H2,1H3 . This provides some insight into the molecular structure of 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid.Physical And Chemical Properties Analysis

The physical form of a related compound, 2-[(4-fluoro-2-methylphenyl)amino]acetonitrile, is a powder .Aplicaciones Científicas De Investigación

Synthesis and Insecticidal Activity

Research on nicotinic acid derivatives, including 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid, highlights their significant insecticidal activities. The synthesis of these derivatives involves esterification of nicotinic acid, followed by reactions leading to compounds showing promising activity against various pests such as the Green peach aphid, American bollworm, and Maize weevil (Deshmukh, Patil, & Shripanavar, 2012).

Polymorphism and Hydrogen-Bonding

The study of polymorphism in organic systems, including 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid, reveals the uniqueness of hydrogen-bonding chains in their crystal structures. The directionalities of these hydrogen-bonding chains contribute to the polymorphic nature of these compounds, indicating potential applications in material science and drug formulation (Long et al., 2008).

Industrial Production Methods

Nicotinic acid and its derivatives are crucial for various industrial applications, including as essential nutrients and in green chemistry. Studies focus on ecological methods for producing nicotinic acid from commercially available raw materials, highlighting the environmental and economic benefits of alternative production technologies (Lisicki, Nowak, & Orlińska, 2022).

Crystal Packing and Crystallization

The crystal packing and crystallization behaviors of 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid derivatives have been studied, revealing insights into their stability and formation. The disruption of planar conformation due to alkylation and the formation of stable amorphous phases on melt quenching are of particular interest for the development of pharmaceutical formulations and materials science (Kalra, Zhang, Parkin, & Li, 2017).

Antimicrobial Activity

The antimicrobial activity of novel compounds synthesized from nicotinic acid, including Schiff bases linked to nicotinic acid via amino acid bridges, showcases the potential of these derivatives in developing new antimicrobial agents. The synthesized compounds exhibit broad-spectrum activities, indicating their potential application in combating various microbial infections (Naglah, Awad, Bhat, Al-Omar, & Amr, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that compounds of similar structure have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s plausible that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or through intermolecular forces .

Biochemical Pathways

Compounds of similar structure have been known to participate in various biochemical pathways, including those involving the suzuki–miyaura coupling .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its chemical structure, it’s plausible that the compound could induce changes at the molecular and cellular levels, potentially influencing the function of targeted cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid .

Propiedades

IUPAC Name |

2-(4-fluoro-2-methylanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-8-7-9(14)4-5-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLOMHHJLPQOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

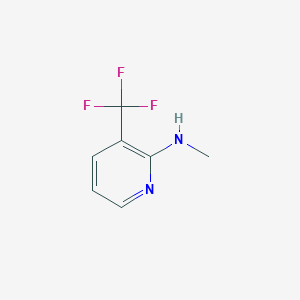

![N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide](/img/structure/B3075773.png)

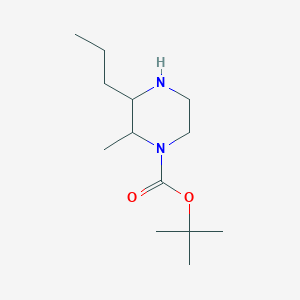

![3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B3075780.png)

![5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3075789.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B3075801.png)

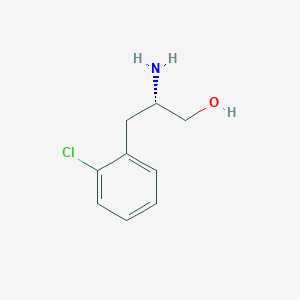

![[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B3075813.png)